molecular formula C17H18N4O B4599919 5-[4-(benzyloxy)phenyl]-2-propyl-2H-tetrazole

5-[4-(benzyloxy)phenyl]-2-propyl-2H-tetrazole

Cat. No.: B4599919
M. Wt: 294.35 g/mol
InChI Key: DVSFEXKIBXXQPM-UHFFFAOYSA-N
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Description

5-[4-(benzyloxy)phenyl]-2-propyl-2H-tetrazole is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.14806121 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Tetrazole Liquid Crystals

Researchers have reported the synthesis and characterization of new tetrazole compounds, including 5-[4-(benzyloxy)phenyl]-2-propyl-2H-tetrazoles, which display unique mesogenic behavior. These compounds have been synthesized with varying alkyl chain lengths to explore their liquid crystalline properties. The study utilized polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) techniques to characterize the mesophases exhibited by these tetrazoles. It was found that the lengthening of alkyl chains in these compounds favors the appearance of the smectic mesophase, with specific derivatives displaying nematic and smectic mesophases. This research highlights the potential of these tetrazole derivatives in liquid crystal technology and materials science (Muhammad Tariq et al., 2013).

Advanced Synthesis Techniques for Heterocyclic Compounds

Another study focused on the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines, demonstrating the versatility of tetrazole compounds in organic synthesis. This research not only showcases the reactivity of these compounds but also their potential applications in creating complex heterocyclic molecules with significant chemical and pharmaceutical relevance (D. Wöhrle et al., 1993).

Docking Studies and Structural Analysis

Docking studies and crystal structure analysis of tetrazole derivatives have provided insights into their interaction with biological targets. Such studies are crucial for the development of new pharmaceuticals, highlighting the role of tetrazole compounds in drug design and development. By understanding the orientation and interaction of tetrazole compounds within enzyme active sites, researchers can design more effective and selective inhibitors for various biological pathways (B. Al-Hourani et al., 2015).

Properties

IUPAC Name

5-(4-phenylmethoxyphenyl)-2-propyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-2-12-21-19-17(18-20-21)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSFEXKIBXXQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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